N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
Description
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzyl group, a 2-chlorophenyl-substituted furan ring, and an acrylamide backbone. The 2-chlorophenyl and furan moieties are critical for interactions with biological targets, as seen in similar molecules .
Properties
CAS No. |
853356-05-5 |
|---|---|
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16ClNO2/c21-18-9-5-4-8-17(18)19-12-10-16(24-19)11-13-20(23)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)/b13-11+ |
InChI Key |
YQDMRCDQPQYMFT-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Synthesis of 5-(2-chlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction of 2-chlorobenzaldehyde with furan.
Formation of 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid: The aldehyde is then subjected to a Knoevenagel condensation with malonic acid to form the corresponding acrylic acid.
Amidation: The final step involves the reaction of the acrylic acid with benzylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and chlorophenyl groups can enhance its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Activity
Discussion of Key Findings
- 2-Chlorophenyl vs. Dichlorophenyl : The 2-chlorophenyl group in the target compound may offer steric advantages over 3,4-dichlorophenyl in enzyme binding, as seen in LGH00045’s low IC50 . However, dichlorophenyl analogs () could exhibit broader target interactions due to increased lipophilicity .
- Acrylamide vs. Heterocyclic Cores : Acrylamide derivatives (e.g., ) prioritize flexibility and hydrogen bonding, while triazolothiadiazoles () leverage rigid heterocycles for potent inhibition .
- Functional Group Trade-offs: Cyano groups () enhance electron withdrawal but may introduce toxicity risks, whereas morpholino groups () improve solubility without compromising stability .
Biological Activity
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
This compound belongs to the acrylamide class of compounds, characterized by the presence of a furan ring and a benzyl group. The chlorophenyl substituent is believed to enhance its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The above table summarizes the MIC values for several tested microorganisms, indicating that the compound has varying levels of efficacy against different pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study: MCF-7 Breast Cancer Cells
In a study evaluating the effects on MCF-7 breast cancer cells:
-
Caspase Activation : Treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptosis induction.
Treatment Concentration (µM) Caspase-3 Activity (fold increase) Control 1.0 5 4.5 10 7.0
The above data illustrates the dose-dependent activation of caspase-3, reinforcing the compound's potential as an anticancer agent.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Target Proteins : The compound may bind to specific proteins involved in cell survival pathways, leading to altered signaling cascades.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
- Cell Cycle Arrest : Evidence suggests that treatment can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
